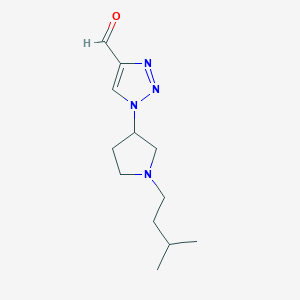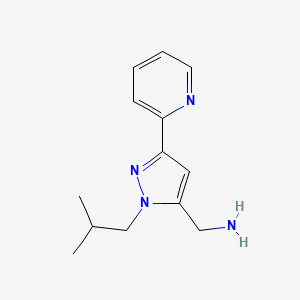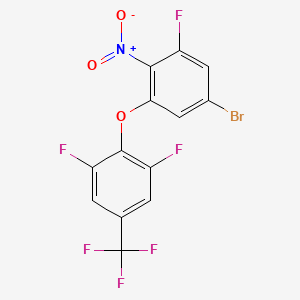
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s structure includes multiple fluorine atoms, a bromine atom, and a nitro group, which can impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials are usually commercially available halogenated aromatic compounds. The synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and fluorine gas (F2) or other fluorinating reagents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling Reactions: Formation of the phenoxy linkage through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) with a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene may have applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it would interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(methyl)benzene
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(ethyl)benzene
- 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene
Uniqueness
The uniqueness of 2-(5-Bromo-3-fluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its specific combination of substituents, which can impart distinct chemical reactivity and physical properties compared to similar compounds. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its stability, lipophilicity, and potential biological activity.
Propiedades
Fórmula molecular |
C13H4BrF6NO3 |
|---|---|
Peso molecular |
416.07 g/mol |
Nombre IUPAC |
2-(5-bromo-3-fluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)11(21(22)23)10(4-6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
Clave InChI |
WALJXTPHHCIDCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


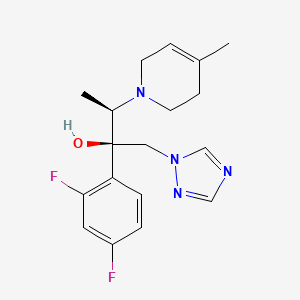
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
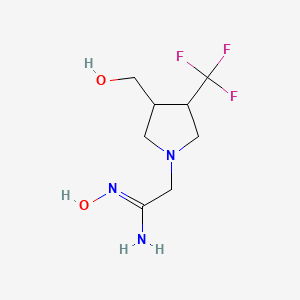
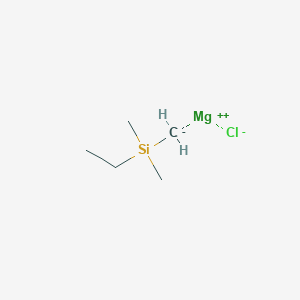
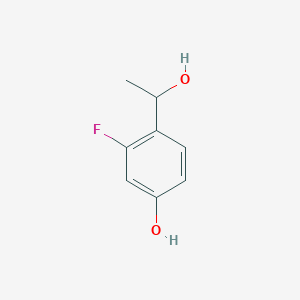
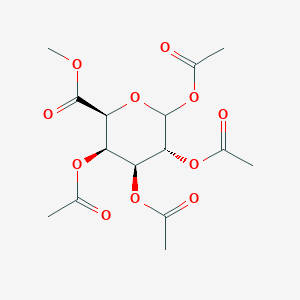


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
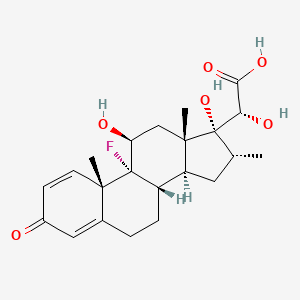
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
